molecular formula C22H23N7O2 B2434978 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1235119-84-2

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No. B2434978
CAS RN: 1235119-84-2
M. Wt: 417.473
InChI Key: BCSWCTDBHAEBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23N7O2 and its molecular weight is 417.473. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research and Drug Design

This compound exhibits promising properties for drug development due to its structural features. Researchers can explore its interactions with biological targets, predict binding affinities, and optimize its pharmacokinetic properties. Computational studies, such as molecular docking and quantum mechanical calculations, can guide the design of novel drugs based on this scaffold .

Nonlinear Optical (NLO) Properties

Quantum mechanical calculations can predict the first-order hyperpolarizability (β) of this compound, which relates to its NLO properties. Understanding its nonlinear optical behavior is essential for applications in optical communication, laser technology, and materials science .

Organic Crystalline Materials

The compound’s crystal structure and vibrational modes play a crucial role in its properties. Researchers can explore its crystalline behavior, study its vibrational spectra, and investigate its potential as a component in organic crystals for various applications, including sensors and semiconductors .

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-2-20-25-22(26-31-20)16-7-8-19(23-13-16)27-9-11-28(12-10-27)21(30)14-29-15-24-17-5-3-4-6-18(17)29/h3-8,13,15H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSWCTDBHAEBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

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